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Mobilad C 402

Cat. No.: B1168447
CAS No.: 110866-07-4
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Description

Contextualization of Alkyl Acrylate (B77674) Polymeric Defoamers in Industrial Formulations

Alkyl acrylate polymeric defoamers are a class of synthetic polymers specifically designed to prevent the formation of foam or to break down existing foam in liquid systems. Their efficacy stems from their chemical structure, which typically includes a polymer backbone derived from alkyl acrylate monomers. google.comgoogle.comgoogleapis.com The alkyl side chains contribute to the hydrophobic nature necessary for disrupting foam lamellae. researchgate.netkakhia.orggoogle.com

These polymers find extensive use in a wide array of industrial formulations where foam generation is a common problem. Applications span across industries including pulp and paper manufacturing, petroleum processing, water treatment, paints and coatings, food and beverage processing, mining, textiles, and agriculture. google.comgoogleapis.comgoogle.com In coatings, for instance, they prevent defects like craters and rough surfaces caused by trapped air. researchgate.netgoogle.comgoogleapis.com In the petroleum industry, alkyl acrylate homopolymers have been shown to perform effectively as foaming inhibitors in crude oils, sometimes outperforming commercial silicone-based polymers and offering the advantage of being silicon-free, thus avoiding issues like catalyst deactivation and deposit formation in refining processes. google.comacs.org

Historical Development and Nomenclature of Mobilad C-402 (Dorf Ketal Anti-foamant PX 3841)

Mobilad C-402 is a commercial product that has undergone a change in nomenclature. It is now known as Dorf Ketal Anti-foamant PX 3841. tri-iso.comjustia.comgoogle.com This indicates a historical link between ExxonMobil Chemical Company, which previously supplied Mobilad C-402, and Dorf Ketal, which currently markets the product under the PX 3841 designation. tri-iso.comjustia.comgoogle.comgoogle.com Dorf Ketal, established in 1992, is a producer of specialty engineered chemistries for various industrial sectors, including hydrocarbon and industrial specialty chemicals. dorfketal.comdorfketal.com

Dorf Ketal Anti-foamant PX 3841 is described as an oligomeric, non-silicone defoamant based on an alkyl acrylate polymer. tri-iso.comtri-iso.com This confirms its classification within the alkyl acrylate polymeric defoamer category. It is suitable for use in various lubricating oils, including engine oils and automotive and industrial gear oils. tri-iso.comtri-iso.com The product is characterized as a yellow liquid with a viscosity of approximately 60 cSt at 40°C and a flash point of 38°C (PMCC). tri-iso.com

Scope and Significance of Academic Research on Polymeric Defoamants

Academic research on polymeric defoamants is significant due to the pervasive nature of foaming problems in industrial processes and the need for effective and sometimes specialized solutions. Research efforts focus on understanding the mechanisms of foam stabilization and the ways in which different defoamer chemistries disrupt foam structures. researchgate.netresearchgate.net This includes investigating the role of polymer structure, molecular weight, and the influence of various monomers (such as alkyl acrylates, hydroxyalkyl acrylates, and acrylic acid) on defoaming performance. google.comgoogleapis.comacs.org

Studies explore the effectiveness of polymeric defoamers in specific applications and under varying conditions, such as temperature, pH, and the presence of different surfactants. google.comgoogleapis.comacs.orgresearchgate.netacs.org For instance, research has evaluated the impact of the chemical structure of alkyl acrylates on their defoaming activity in crude oil, correlating performance with physicochemical parameters. acs.org While specific academic studies focusing solely on "Mobilad C-402" or "Dorf Ketal Anti-foamant PX 3841" may be limited due to their status as commercial products with potentially proprietary formulations, broader academic research on alkyl acrylate polymers and their defoaming mechanisms provides a scientific foundation for understanding the behavior and efficacy of such compounds in industrial settings. acs.orgresearchgate.net This research contributes to the development of new and improved polymeric defoamers, including those that are silicone-free and offer enhanced performance or environmental profiles. google.comacs.orgacs.org

Properties

CAS No.

110866-07-4

Molecular Formula

C6H12

Synonyms

Mobilad C 402

Origin of Product

United States

Macromolecular Architecture and Primary Structural Characterization of Mobilad C 402 Analogs

Elucidation of Alkyl Acrylate (B77674) Polymer Structure

Mobilad C-402 is identified as an alkyl acrylate polymer or oligomer. specialchem.comatamanchemicals.com Alkyl acrylate polymers are formed through the polymerization of alkyl acrylate monomers, which have a common structural backbone featuring an acrylate group () esterified with an alkyl chain. The specific properties of the resulting polymer, including its physical characteristics and performance as a defoamer, are significantly influenced by the nature and length of the alkyl side chains, as well as the molecular weight and architecture of the polymer backbone. The term "oligomeric" suggests that Mobilad C-402 consists of relatively short polymer chains compared to high molecular weight polymers. Synthesis methods for such compounds typically involve the polymerization of specific monomers under controlled conditions to form these oligomers, followed by potential modification and purification steps. atamanchemicals.com

Spectroscopic and Chromatographic Methods for Architectural Assessment

Characterizing the macromolecular architecture of polymers like Mobilad C-402 involves employing various analytical techniques that provide information on molecular weight distribution, monomer composition, and functional group presence.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers. In GPC, the polymer sample, dissolved in an appropriate solvent, is passed through a column packed with porous stationary phase particles. Molecules are separated based on their effective size in solution; larger molecules elute first as they cannot enter the smaller pores, while smaller molecules penetrate the pores and have a longer path through the column, eluting later.

GPC provides key parameters such as the number average molecular weight (), weight average molecular weight (), and the polydispersity index (PDI = ). These values are critical as they significantly influence the physical properties and performance of a polymer, including its viscosity modifying and defoaming capabilities. Analyzing the molecular weight distribution curve obtained from GPC allows for the assessment of batch-to-batch consistency and the identification of subtle variations that could impact product performance.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer Unit Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure and chemical composition of materials, including polymers. By analyzing the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses, NMR provides detailed information about the types of atoms present, their connectivity, and their local chemical environment.

For alkyl acrylate polymers, NMR spectroscopy, particularly NMR and NMR, is invaluable for identifying the specific alkyl acrylate monomers incorporated into the polymer chain. The characteristic chemical shifts and splitting patterns of the peaks in the NMR spectrum correspond to the protons and carbons within the acrylate backbone and the alkyl side chains. Advanced NMR techniques can also provide insights into monomer sequencing in copolymers, tacticity (the stereochemical arrangement of monomer units), end-group analysis, and branching, contributing to a comprehensive understanding of the polymer's architecture.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule or polymer. IR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular bonds to vibrate at specific frequencies. Raman spectroscopy, on the other hand, measures the inelastic scattering of light, providing information about molecular vibrations that cause a change in polarizability.

For alkyl acrylate polymers, both IR and Raman spectroscopy can confirm the presence of key functional groups such as the carbonyl ester () stretch, the stretch of the ester group, and vibrations from both the polymer backbone and the alkyl side chains. The specific frequencies and intensities of the absorption or scattering bands serve as a fingerprint for the polymer, aiding in its identification and the verification of its chemical structure. These techniques are particularly useful for qualitative analysis and can be used to assess the purity of the polymer or identify the presence of additives.

Microstructural Features and Morphological Analysis Techniques

The performance of a polymer, especially in applications like defoaming, can be influenced by its microstructural features and morphology. While specific detailed research findings on the microstructure of Mobilad C-402 were not extensively available in the search results, general techniques applicable to the morphological analysis of polymers include microscopy methods.

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) can provide information about thermal transitions like glass transition temperature () and melting point, which are related to the polymer's molecular mobility and morphology.

Mechanistic Principles of Defoaming Action by Alkyl Acrylate Polymers

Interfacial Phenomena and Surface Activity of Mobilad C-402

The primary site of action for a defoamer is the air-liquid interface that constitutes the bubble film, or lamella. The effectiveness of Mobilad C 402 is contingent on its ability to migrate to this interface and alter its properties in a way that promotes instability.

The defoaming process is initiated by the adsorption of the alkyl acrylate (B77674) polymer at the surface of the foam bubbles. google.com This migration and adsorption are governed by specific physicochemical properties of the polymer.

Insolubility and Spreading: A prerequisite for an effective polymer defoamer is its limited solubility or near-insolubility in the foaming medium. basf.com This incompatibility ensures that the polymer exists as discrete droplets that can migrate to the foam lamellae. basf.com Once at the air-liquid interface, the defoamer must be able to spread rapidly across the surface. basf.com This action is driven by a difference in surface tension; the defoamer component must have a lower surface tension than the foaming liquid to spread effectively. google.comsixinusa.com

Amphiphilic Nature: Alkyl acrylate polymers possess an amphiphilic character, with a generally hydrophobic polymer backbone and more hydrophilic ester side groups. mdpi.com This dual nature facilitates their orientation at the air-liquid interface, where they can form stable monolayers and effectively reduce the surface tension of the bubble. google.commdpi.com The alkyl chains, typically containing 5-8 carbon atoms in compounds like this compound, contribute to the hydrophobic nature required for interfacial activity. smolecule.com

The following table summarizes key physicochemical parameters of alkyl acrylate polymers that influence their defoaming action.

ParameterDescriptionRole in Defoaming
Solubility The degree to which the polymer dissolves in the foaming medium.Low solubility is required for the defoamer to exist as distinct droplets that can migrate to and act upon the foam lamellae. google.combasf.com
Surface Tension The energy at the surface of a liquid. The defoamer must have a lower surface tension than the foaming liquid.A lower surface tension allows the defoamer droplet to spread rapidly across the bubble surface, displacing the stabilizing surfactants. google.comsixinusa.com
Amphiphilicity The presence of both hydrophobic (alkyl backbone) and hydrophilic (ester groups) moieties in the polymer structure.Facilitates the polymer's adsorption and proper orientation at the air-liquid interface of the bubble. mdpi.com
Molecular Weight The mass of the polymer molecules. This compound is an oligomer with a number average molecular weight of 10,000-40,000 g/mol . smolecule.comInfluences viscosity, solubility, and interfacial behavior. A controlled molecular weight is crucial for consistent performance. smolecule.com

Interactive Data Table: Key Physicochemical Parameters for Defoaming Action

Once adsorbed at the interface, this compound actively destabilizes the foam lamella through several interconnected mechanisms. In a stable foam, surfactant molecules create an elastic film that resists thinning and rupture, a phenomenon partly due to the Marangoni effect, where surface tension gradients cause fluid to flow towards areas of higher surface tension (thinner, stretched parts of the film), thus healing them. basf.comsciepub.com Alkyl acrylate defoamers work by subverting these stabilizing forces.

The process can be broken down into three main steps: entering, spreading, and rupture. basf.com

Entering: The defoamer droplet penetrates the surface of the foam lamella. basf.com

Spreading: Having a lower surface tension, the droplet spreads across the lamella surface, pushing aside the foam-stabilizing surfactant molecules. basf.comsixinusa.com

Rupture: The displacement of surfactants creates a localized region of low surface tension and reduced elasticity, effectively a weak spot. basf.com This leads to rapid thinning and eventual rupture of the bubble wall through mechanisms like bridging and dewetting. sixinusa.com

The "bridging" mechanism is a key process in film rupture. Here, a defoamer droplet spans the entire thickness of the thin lamella, forming a lens or bridge. sixinusa.com The inherent hydrophobicity of the polymer and the surface tension gradients it creates cause the liquid of the lamella to drain away from the bridge. sixinusa.com This thinning continues until a critical point is reached and the film ruptures. sixinusa.com

Mechanistic StepPhenomenonOutcome
1. Entry Defoamer droplet penetrates the air-liquid interface of the foam lamella.The defoamer is positioned to act directly on the bubble film. basf.com
2. Spreading The low surface tension defoamer spreads over the higher surface tension lamella.Displaces the original, stabilizing surfactant molecules. basf.com
3. Destabilization A surface tension gradient is created (Reverse Marangoni Effect). basf.comA localized weak spot with low film elasticity is formed. basf.com
4. Rupture The defoamer droplet forms a bridge across the lamella, causing rapid localized drainage (bridging-dewetting). sixinusa.comThe bubble film thins to a critical point and ruptures, releasing the trapped air. sixinusa.com

Interactive Data Table: Key Mechanistic Steps of Polyacrylate Defoamer Action

Molecular Interactions and Conformation in Foaming Media

At the molecular level, the defoaming action involves direct interaction between the alkyl acrylate polymer and the surfactant molecules that stabilize the foam. Molecular defoamers can interact with these surfactants to create a rigid, brittle film within the lamella wall, in contrast to the flexible, elastic film that is necessary for foam stability. pcimag.com This is believed to result from repulsive interactions that prevent the surfactant chains from maintaining their stabilizing structure. pcimag.com

The conformation of the polymer chains at the interface is also critical. The way the polymer arranges itself—whether in a collapsed or an extended state—influences its effectiveness. mdpi.com The specific chemical environment of the foaming medium can affect this conformation. mdpi.com Furthermore, the strength of the interaction between the polymer and the surfactant is a delicate balance. If the attraction is too strong, the polymer may form complexes with the surfactant in the bulk liquid, reducing the concentration of free surfactant needed to stabilize the foam and potentially hindering the defoamer's own migration to the interface. researchgate.net

Degradation Pathways and Stability Assessment of Mobilad C 402

Characterization of Degradation Byproducts using Advanced Analytical Techniques

The assessment of Mobilad C-402's stability and the identification of its degradation byproducts necessitate the use of sophisticated analytical methodologies capable of separating, detecting, and identifying a potentially wide range of chemical species. Polymeric materials can undergo various degradation processes, including thermal decomposition, oxidation, hydrolysis, and shear-induced breakdown, leading to the formation of diverse byproducts ranging from smaller oligomers and monomers to oxidized fragments and other reaction products. The complexity of these degradation mixtures requires analytical techniques with high separation efficiency and sensitive, selective detection capabilities.

Advanced analytical techniques, such as hyphenated chromatography-mass spectrometry and Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry, are indispensable tools for the comprehensive characterization of these complex byproduct profiles. These methods provide the necessary resolution and mass accuracy to differentiate and identify individual components within intricate samples, offering insights into the chemical transformations occurring during degradation.

Hyphenated Chromatography-Mass Spectrometry (LC-MS, GC-MS) for Product Identification

Hyphenated chromatography-mass spectrometry techniques, specifically Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are widely applied for the separation and identification of degradation products in various matrices. These techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, making them suitable for analyzing both volatile and non-volatile degradation byproducts of a compound like Mobilad C-402.

GC-MS is typically employed for the analysis of volatile and semi-volatile compounds. In the context of Mobilad C-402 degradation, GC-MS could be used to identify smaller, more volatile fragments that might be produced through chain scission or other decomposition pathways. Samples containing degradation byproducts would be injected into a gas chromatograph, where components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter a mass spectrometer, which measures their mass-to-charge ratio (m/z) and fragmentation patterns. Comparison of the resulting mass spectra with spectral libraries allows for tentative identification of known compounds, while analysis of fragmentation patterns provides structural information for unknown byproducts.

LC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds, which are often encountered as degradation products of polymers. LC-MS separates components based on their polarity and interaction with the liquid chromatography column's stationary phase and mobile phase. The effluent from the LC column is then introduced into a mass spectrometer via an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which ionizes the molecules. The mass spectrometer then detects and measures the m/z values of these ions. LC-MS is particularly useful for analyzing larger or more polar degradation fragments of Mobilad C-402 that are not amenable to GC-MS analysis. Tandem mass spectrometry (MS/MS or MSn) can be coupled with LC to provide additional structural information by fragmenting selected ions and analyzing the resulting fragment ions.

By utilizing both GC-MS and LC-MS, a more comprehensive profile of the degradation byproducts of Mobilad C-402 can be obtained, covering a wider range of compound volatilities and polarities.

While specific data tables for Mobilad C-402 degradation analyzed by these methods were not found in the search results, a hypothetical data table illustrating the type of information obtained from such analyses is presented below:

Byproduct IDRetention Time (min) (GC or LC)Mass-to-Charge Ratio (m/z)Proposed Molecular FormulaPossible Structure/Class
DP-1GC: X.XXXXX.XC_H_OAlkyl acrylate (B77674) monomer
DP-2LC: Y.YYYYY.YC_H_O_Oxidized oligomer
DP-3GC: Z.ZZZZZ.ZC_H_O_Short-chain hydrocarbon
DP-4LC: W.WWWWW.WC_H_O_Polar fragment

Note: This table presents hypothetical data to illustrate the type of results that would be obtained from GC-MS and LC-MS analysis of degradation byproducts. Actual data for Mobilad C-402 degradation would require specific experimental studies.

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Complex Mixture Analysis

For the analysis of highly complex degradation mixtures, such as those potentially arising from the extensive breakdown of a polymeric structure or interactions within a lubricant formulation, Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers unparalleled capabilities. FT-ICR MS provides ultra-high resolution and mass accuracy, enabling the separation and identification of thousands of individual components within a single sample, even those with very similar nominal masses (isobars) or the same elemental composition but different structures (isomers).

The high resolving power of FT-ICR MS allows for the determination of precise elemental compositions of detected ions, which is invaluable for the identification of unknown degradation byproducts without the need for reference standards. This is particularly advantageous when dealing with the diverse and often unexpected structures that can form during complex degradation processes.

In the context of Mobilad C-402 degradation, FT-ICR MS could be applied to:

Characterize the full spectrum of degradation products, including low-abundance species.

Determine the elemental composition of degradation fragments, aiding in the elucidation of degradation pathways.

Monitor changes in the molecular composition of the lubricant additive over time under stress conditions, providing detailed insights into the kinetics and mechanisms of degradation.

Analyze high-molecular-weight degradation products that may be difficult to characterize by GC-MS or standard LC-MS.

FT-ICR MS is often coupled with separation techniques like LC (LC-FT-ICR MS) to further reduce sample complexity and improve the analysis of complex mixtures. The combination of chromatographic separation and the ultra-high resolution of FT-ICR MS allows for a more detailed characterization of individual degradation byproducts.

Environmental Fate and Transformational Products of Polymeric Defoamants

Biodegradation Potential and Pathways in Aquatic and Terrestrial Ecosystems

The biodegradation potential of polymeric compounds, including polymeric defoamants like Mobilad C 402, is largely influenced by their molecular structure, size, and the nature of their monomeric units. Generally, larger and more complex polymer structures tend to be less readily biodegradable than smaller molecules or those with easily cleavable bonds. Alkyl acrylate (B77674) polymers, the basis of this compound, consist of repeating units derived from alkyl acrylate monomers. The length and branching of the alkyl chain can impact biodegradability; shorter, less branched chains may be more susceptible to microbial enzymatic attack.

In aquatic and terrestrial ecosystems, biodegradation is primarily mediated by microbial communities (bacteria and fungi) fishersci.ca. These microorganisms can break down polymers through enzymatic processes, often targeting specific functional groups or cleaving the polymer backbone nih.gov. Potential biodegradation pathways for alkyl acrylate polymers could involve the hydrolysis of the ester linkages, leading to the formation of acrylic acid and the corresponding alcohol, or the cleavage of the polymer backbone through oxidation or other enzymatic reactions. The extent and rate of biodegradation are influenced by environmental factors such as temperature, pH, oxygen availability, nutrient levels, and the presence of adapted microbial populations fishersci.ca.

Research on the biodegradability of polymeric defoamants indicates variability depending on their specific composition wikipedia.orguni.lunih.govwikipedia.org. Some polymeric defoamers are highlighted as having higher biodegradability compared to traditional defoamers wikipedia.org. However, the complete biodegradability of some polymer anti-foams may be limited, raising concerns about their long-term environmental persistence wikipedia.org. For this compound, as an oligomeric alkyl acrylate, its specific oligomer chain length and structure would dictate its precise biodegradation characteristics. Without specific studies on this compound, its biodegradability is inferred to be dependent on these structural factors and the prevailing environmental conditions.

Photolytic Transformation and Persistence under Solar Irradiation

Photolytic transformation involves the degradation of a compound through direct or indirect absorption of sunlight nih.govnih.gov. The susceptibility of a polymer to photolysis depends on the presence of chromophores within its structure that can absorb light energy. Alkyl acrylate polymers typically contain ester groups and a carbon backbone, which may undergo photolytic degradation under solar irradiation, particularly in the presence of photosensitizers or initiating species in the environment.

Direct photolysis can lead to chain scission, oxidation, or other chemical transformations of the polymer. Indirect photolysis may occur through reactions with photochemically produced species in the environment, such as hydroxyl radicals or peroxy radicals. These reactions can break down the polymer into smaller fragments or alter its chemical structure.

The persistence of this compound under solar irradiation would be determined by the photolytic stability of its specific alkyl acrylate oligomer structure. While general principles of polymer photochemistry apply, the rate and extent of photolytic transformation for this compound would require specific experimental investigation. Factors such as the intensity and wavelength distribution of solar light, the presence of photosensitizers or inhibitors, and the physical state of the polymer (e.g., dissolved in water, adsorbed onto particles, or in a thin film) would influence the photolytic transformation process.

Sorption and Mobility in Environmental Compartments

Sorption is the process by which a chemical partitions between a solid phase (like soil, sediment, or suspended particles) and a liquid phase (like water). Mobility in the environment is inversely related to sorption; compounds that sorb strongly to solid phases tend to be less mobile, while those that sorb weakly are more mobile. For polymers, sorption is influenced by factors such as molecular weight, polarity, charge, and the properties of the solid phase (e.g., organic carbon content, clay content).

Conversely, if the polymer has more polar characteristics or is of lower molecular weight, it may exhibit weaker sorption and be more mobile in the aqueous phase, potentially leaching through soil profiles or being transported in surface water. The oligomeric nature of this compound suggests a potentially lower molecular weight compared to high molecular weight polymers, which could influence its mobility, but the specific alkyl chain length and oligomer structure are key determinants. Experimental data on the sorption coefficient (e.g., Kd or Koc) for this compound would be necessary to accurately predict its mobility in different environmental compartments.

Analytical Approaches for Detection and Quantification of Environmental Metabolites (excluding toxicity)

Analytical approaches for detecting and quantifying polymeric defoamants and their environmental metabolites in various environmental matrices (water, soil, sediment) typically involve techniques capable of separating, identifying, and quantifying complex organic molecules. Due to the polymeric nature of this compound, traditional analytical methods for small organic molecules may need adaptation.

Techniques commonly used for polymer analysis include Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to determine molecular weight distribution, and various spectroscopic methods (e.g., Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR)) for structural characterization. However, applying these directly to environmental samples with low concentrations and complex matrices can be challenging.

For the detection and quantification of this compound and its potential environmental metabolites, a combination of separation and detection techniques would likely be employed. Extraction methods appropriate for isolating organic polymers from environmental matrices are a crucial first step. Analytical techniques could then include:

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with suitable detectors, can be used to separate the components of the sample. Depending on the volatility and thermal stability of this compound and its metabolites, GC might be less suitable for the intact polymer, while HPLC is often applicable to a wider range of organic compounds.

Mass Spectrometry (MS): Coupling chromatography with Mass Spectrometry (GC-MS or LC-MS) provides powerful capabilities for identification and quantification based on molecular mass and fragmentation patterns. High-resolution mass spectrometry can be particularly useful for identifying unknown transformation products.

Spectroscopic Methods: While perhaps less suitable for direct quantification in complex environmental samples, techniques like IR or NMR could be used to characterize isolated metabolites if sufficient concentrations are obtained.

The development of specific analytical methods for this compound and its environmental metabolites would require detailed knowledge of its chemical structure and potential degradation pathways. Method validation would be necessary to ensure accuracy, sensitivity, and specificity in different environmental matrices.

Advanced Analytical Methodologies for Research on Mobilad C 402

High-Resolution Chromatography for Separative Analysis

High-resolution chromatographic techniques are essential for separating the components of Mobilad C-402, which, as an oligomeric product, likely consists of a distribution of molecules of varying chain lengths and possibly other related species. These methods enable detailed analysis of the compound's composition and purity.

Ultra-High Performance Liquid Chromatography (UHPLC) offers enhanced speed, resolution, and sensitivity compared to traditional HPLC, making it a valuable tool for the separative analysis of complex organic mixtures scirp.orgchromatographyonline.comhplc.euresearchgate.netwikipedia.orgamericanpharmaceuticalreview.com. While specific studies on Mobilad C-402 using UHPLC were not found, the technique is widely applicable to the analysis of non-volatile or semi-volatile organic compounds, including polymers and additives found in lubricant formulations acs.orgmdpi.com. UHPLC, often coupled with sensitive detectors like UV-Vis or mass spectrometers, can effectively separate different oligomers or impurities present in Mobilad C-402, allowing for their individual characterization and quantification chromatographyonline.comhplc.eu. The use of small particle size columns in UHPLC enables high peak capacities and improved resolution, which is crucial for resolving structurally similar components within an oligomeric distribution chromatographyonline.comhplc.euresearchgate.net.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for characterizing polymers and oligomers based on their hydrodynamic volume, which correlates with molecular weight acs.orgnasa.govuvison.comtosohbioscience.comresearchgate.net. Given that Mobilad C-402 is described as an oligomeric alkyl acrylate (B77674) polymer, GPC is indispensable for determining its molecular weight distribution (MWD), including parameters such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) tosohbioscience.comresearchgate.net. Changes in the MWD upon aging or exposure to stress can provide insights into degradation or cross-linking processes nasa.gov. Studies on other lubricant components, such as C-ethers, have successfully utilized GPC to separate and analyze degradation products based on their molecular size nasa.gov. By using appropriate columns and mobile phases, GPC can effectively separate the different oligomeric species in Mobilad C-402, providing critical data on its polymeric nature and how it is affected by various conditions uvison.comresearchgate.net.

Mass Spectrometry Techniques for Structural Elucidation of Minor Components

Mass Spectrometry (MS), particularly when coupled with chromatographic separation techniques like UHPLC or GC, is a powerful tool for identifying and elucidating the chemical structures of components within a complex mixture, including minor components and degradation products of Mobilad C-402 acs.orgmdpi.comnih.govmostwiedzy.pllcms.cz. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental compositions of unknown compounds acs.org. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are invaluable for deducing the structural arrangements of molecules nih.govakjournals.com. By analyzing the mass spectra and fragmentation data of separated peaks from chromatographic analysis, researchers can identify impurities, by-products from synthesis, or molecules formed during the degradation of Mobilad C-402, even at low concentrations nih.govakjournals.commdpi.com.

Surface Characterization Techniques for Interfacial Studies (e.g., X-ray Photoelectron Spectroscopy, Atomic Force Microscopy)

Mobilad C-402 functions as a lubricant additive, implying its interaction with metal or other surfaces within machinery. Surface characterization techniques are vital for understanding these interfacial behaviors.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides elemental composition and chemical state information about the top few nanometers of a material's surface rsc.orgacs.orgenergy.govd-nb.info. XPS can be used to analyze surfaces that have been in contact with Mobilad C-402 to understand how the additive adsorbs, forms films, or reacts with the surface under various conditions, such as temperature or load energy.gov. It can identify the elements present on the surface and provide insights into their chemical bonding environments, which can indicate the presence of intact additive molecules, degradation products, or reaction products with the surface material acs.orgresearchgate.net.

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that can provide high-resolution topographical images of surfaces and measure local physical properties acs.org. AFM can be used to visualize the morphology of films or deposits formed by Mobilad C-402 on surfaces acs.org. It can also potentially probe the mechanical properties of these interfacial layers, which is relevant to understanding the additive's performance in reducing wear and friction.

While direct research on Mobilad C-402 using these specific techniques was not found in the provided results, their application to the study of lubricant-surface interactions and deposit analysis is well-established in the field of tribology and materials science acs.orgenergy.gov.

Micro-Oxidation Bench Tests for Accelerated Degradation Studies

Micro-oxidation bench tests are a type of accelerated degradation study specifically designed to evaluate the thermal and oxidative stability of lubricants and their tendency to form deposits under stressed conditions nasa.govnasa.govdtic.milacs.orgsae.org. These tests typically involve exposing a small sample of the lubricant or additive to elevated temperatures and air (or another oxidizing atmosphere) for a defined period nasa.govnasa.gov. The extent of degradation is then assessed by analyzing the aged sample for changes in viscosity, acid number, and the formation of soluble and insoluble degradation products acs.org. Micro-oxidation tests have been shown to correlate with results from larger-scale engine or bearing tests, making them valuable for quickly evaluating the potential long-term stability of lubricant components like Mobilad C-402 acs.orgsae.org. By subjecting Mobilad C-402 to micro-oxidation conditions, researchers can simulate the harsh environment experienced by lubricants in operation and analyze the degradation pathways and products formed using techniques like chromatography and mass spectrometry nasa.govnasa.gov.

Theoretical and Computational Modeling of Polymeric Defoamer Behavior

Molecular Dynamics Simulations of Polymer-Solvent Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their dynamic properties and interactions. In the context of polymeric defoamers, MD simulations can model the interactions between the polymer chains and the surrounding liquid medium (the foaming substance). uni.lu These simulations can reveal how the polymer chains arrange themselves at interfaces, their solubility and dispersion characteristics, and how they interact with surfactants and other components present in the foaming system. Understanding these interactions at the molecular level is crucial for elucidating the mechanism by which polymeric defoamers reduce or eliminate foam. MD simulations can help visualize phenomena such as the spreading of the defoamer polymer at the liquid-air interface and its ability to displace or disrupt the stabilizing surfactant film.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules and predict their reactivity and properties. For polymeric defoamers, DFT can be applied to study the electronic properties of the polymer's repeating units and end groups. This can provide information about their polarity, potential for specific interactions (e.g., hydrogen bonding or van der Waals forces) with solvent molecules or surfactant head groups, and their chemical stability. DFT calculations can also help understand how modifications to the polymer structure might affect its interaction with the foam-stabilizing components, potentially guiding the design of more effective defoamers.

Quantitative Structure-Activity Relationships (QSAR) for Defoaming Efficiency Prediction

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the structural features of a set of compounds with their biological or chemical activity. In the realm of defoamers, QSAR can be used to develop predictive models that link the molecular structure of different polymeric defoamers to their defoaming efficiency in specific applications. By analyzing a dataset of polymeric defoamers with known structures and performance data, QSAR models can identify key structural descriptors that influence defoaming activity. These models can then be used to predict the potential performance of new, untested polymeric structures, accelerating the discovery and development of novel defoamers, including those with structures similar to the alkyl acrylate (B77674) base of Mobilad C 402.

Future Research Directions and Emerging Applications of Polymeric Defoamants

Development of Sustainable and Bio-Derived Alkyl Acrylate (B77674) Systems

A significant area of future research for polymeric defoamants, including those based on alkyl acrylate chemistry like Mobilad C 402, involves the transition towards more sustainable and bio-derived materials. The increasing global emphasis on reducing reliance on fossil fuels and minimizing environmental impact is driving the development of polymers from renewable resources mdpi.comresearchgate.netspringernature.com.

Future work in this area includes exploring bio-based feedstocks for the synthesis of alkyl acrylate monomers. This could involve utilizing biomass or agricultural waste to produce precursors for acrylate polymerization mdpi.comresearchgate.net. Research is also focused on developing biodegradable or more easily recyclable polymeric defoamants to address end-of-life environmental concerns associated with traditional polymers springernature.commdpi.com. The goal is to create high-performance defoamants with a reduced carbon footprint and improved sustainability profile throughout their lifecycle.

Novel Synthesis Strategies for Enhanced Performance and Durability

Advancements in polymer synthesis techniques offer opportunities to design polymeric defoamants with enhanced performance characteristics and increased durability. Novel polymerization strategies aim to achieve better control over polymer architecture, molecular weight distribution, and functionality ethz.chmdpi.comrsc.org.

Research directions include controlled radical polymerization techniques (such as ATRP and RAFT) and enzymatic polymerization, which can allow for the precise tailoring of polymer structures to optimize defoaming efficiency and stability in various media and temperatures ethz.chrsc.orgmdpi.com. Developing polymers with specific co-monomers or functional groups can lead to improved compatibility with base fluids and other additives, as well as enhanced resistance to chemical degradation and mechanical shear, which are critical for long-term performance in demanding applications like lubricants gearsolutions.comprecisionlubrication.com.

Integration of Smart Technologies for Real-time Performance Monitoring

The integration of smart technologies and real-time monitoring systems represents an emerging application area for polymeric defoamants. While currently more prevalent in broader industrial processes and safety management, the principles can be applied to monitor the performance and condition of defoamants in situ ubisense.commdpi.comnumberanalytics.comsmartertechnologies.com.

Future research could focus on incorporating sensors or developing defoamant formulations that allow for real-time assessment of their concentration, activity, or degradation status within a fluid system. This could involve using spectroscopic methods, microfluidic devices, or other sensor technologies numberanalytics.comnoaa.gov. Real-time monitoring would enable predictive maintenance, optimize defoamant dosing, and ensure consistent foam control, particularly in critical applications where unexpected foaming could lead to significant operational issues.

Advanced Defoamant Design for Extreme Operating Conditions

The demand for lubricants and industrial fluids to perform under increasingly extreme operating conditions necessitates the development of polymeric defoamants capable of withstanding high temperatures, pressures, shear forces, and aggressive chemical environments gearsolutions.comprecisionlubrication.comdtic.milbluewatergroup.ca.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Mobilad C 402 that adheres to the FINER criteria?

  • Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate and refine the scope. For example:

  • Feasibility : Align the question with available lab resources and expertise.
  • Novelty : Identify gaps via systematic literature reviews (e.g., using databases like SciFinder or PubMed) .
  • Ethical Compliance : Ensure alignment with institutional review board (IRB) guidelines for studies involving human/animal subjects .

Q. What experimental design principles are critical for synthesizing and characterizing this compound?

  • Methodological Answer :

  • Reproducibility : Document procedures in detail, including reaction conditions (temperature, solvent ratios) and characterization techniques (NMR, HPLC). Reference prior synthesis protocols from peer-reviewed studies .
  • Control Variables : Use inert atmospheres or standardized catalysts to minimize variability. Include a table outlining key parameters:
ParameterExample Specification
Reaction Temperature25°C ± 1°C (controlled via oil bath)
Solvent PurityHPLC-grade, filtered (0.22 µm)
CharacterizationTriplicate NMR measurements

Q. How should researchers conduct a systematic literature review on this compound’s physicochemical properties?

  • Methodological Answer :

  • Search Strategy : Use Boolean operators (e.g., "this compound AND solubility NOT industrial") in databases like Web of Science.
  • Screening : Apply PRISMA guidelines to filter studies based on inclusion/exclusion criteria (e.g., peer-reviewed articles from 2010–2025) .

Advanced Research Questions

Q. How can contradictions in experimental data on this compound’s catalytic efficiency be resolved?

  • Methodological Answer :

  • Root-Cause Analysis : Compare variables across studies (e.g., pH, substrate concentration). Use statistical tools (ANOVA, t-tests) to identify outliers .
  • Iterative Testing : Replicate conflicting experiments with standardized protocols and cross-validate results via collaborative labs .

Q. What strategies optimize the purification of this compound while ensuring scalability for academic research?

  • Methodological Answer :

  • Technique Selection : Compare column chromatography vs. recrystallization yields using a cost-benefit matrix:
MethodPurity (%)Time (hr)Cost ($/g)
Column Chromatography99.5812.50
Recrystallization98.243.20
  • Reproducibility : Publish detailed supplementary materials (e.g., solvent ratios, cooling rates) .

Q. How can computational modeling complement experimental studies on this compound’s stability under extreme conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use software like Gaussian or GROMACS to predict degradation pathways. Validate predictions with accelerated aging experiments (e.g., 70°C/75% RH for 30 days) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models using tools like GraphPad Prism.
  • Uncertainty Quantification : Report 95% confidence intervals and p-values for EC50/LC50 values .

Cross-Cutting Methodological Considerations

Q. How should researchers address ethical and reproducibility challenges in this compound studies?

  • Methodological Answer :

  • Ethical Compliance : Obtain IRB approval for biological assays and disclose conflicts of interest .
  • Data Transparency : Share raw datasets via repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What are the best practices for integrating interdisciplinary methods (e.g., chemistry and toxicology) in this compound research?

  • Methodological Answer :

  • Collaborative Frameworks : Define roles using a Gantt chart to allocate tasks (e.g., synthetic chemistry vs. bioassay teams).
  • Unified Protocols : Harmonize data formats (e.g., .csv for analytical results) to facilitate cross-disciplinary analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.